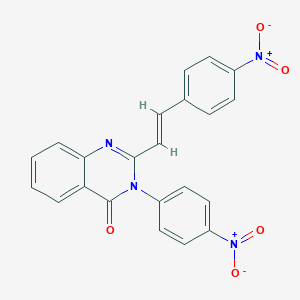![molecular formula C14H16Cl3N3O3 B412521 2-nitro-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide](/img/structure/B412521.png)
2-nitro-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide is a complex organic compound with the molecular formula C15H14Cl3N3O3 It is characterized by the presence of a nitro group, a trichloromethyl group, and a piperidine ring attached to a benzamide core
Méthodes De Préparation
The synthesis of 2-nitro-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the nitration of a benzamide derivative followed by the introduction of the trichloromethyl group and the piperidine ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-nitro-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include hydrogen gas, metal catalysts, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-nitro-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-nitro-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloromethyl group and piperidine ring may also contribute to its activity by enhancing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
2-nitro-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide can be compared with other similar compounds, such as:
2-nitro-N-(2,2,2-trichloro-1-(2-naphthylamino)ethyl)benzamide: This compound has a naphthyl group instead of a piperidine ring, which may alter its chemical and biological properties.
2-nitro-N-(2,2,2-trichloro-1-o-tolylamino-ethyl)benzamide: The presence of a tolyl group instead of a piperidine ring can affect its reactivity and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H16Cl3N3O3 |
|---|---|
Poids moléculaire |
380.6g/mol |
Nom IUPAC |
2-nitro-N-(2,2,2-trichloro-1-piperidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C14H16Cl3N3O3/c15-14(16,17)13(19-8-4-1-5-9-19)18-12(21)10-6-2-3-7-11(10)20(22)23/h2-3,6-7,13H,1,4-5,8-9H2,(H,18,21) |
Clé InChI |
CUJDDYGWCFJOSR-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
SMILES canonique |
C1CCN(CC1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]acetamide](/img/structure/B412440.png)
![4'-(5-Pentyl-2-pyridinyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B412442.png)


![9-thia-11,13,21-triazapentacyclo[11.8.0.02,10.03,8.015,20]henicosa-1(21),2(10),3(8),11,15,17,19-heptaen-14-one](/img/structure/B412449.png)
![5-(2-Methoxybenzylidene)-3-[(4-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B412450.png)
![3'-amino-3-ethyl-5-(1-ethyl-6-methoxy-2(1H)-quinolinylidene)-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B412451.png)
![8-methoxy-4,4-dimethyl-1-(propionylsulfanyl)-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium](/img/structure/B412452.png)


![3-[(3,4-dimethoxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B412458.png)
![N-(4-BROMOPHENYL)-2-{[1-(2,4-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B412459.png)
![3-({3-nitrobenzylidene}amino)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B412460.png)
![3-Benzyl-5-{[5-(4-methylphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B412461.png)
